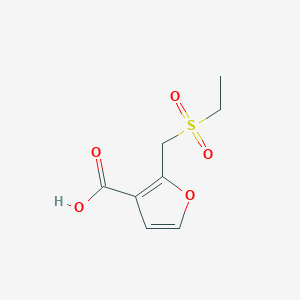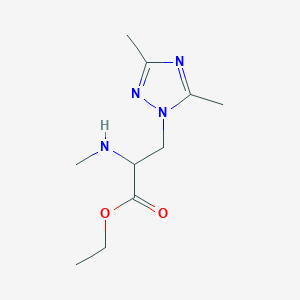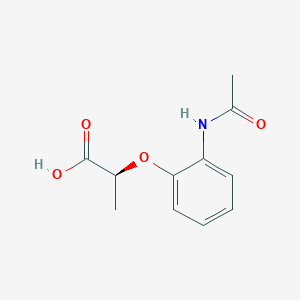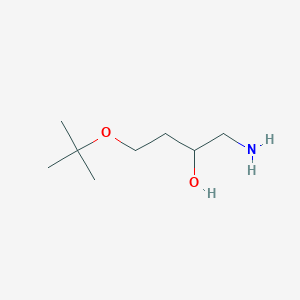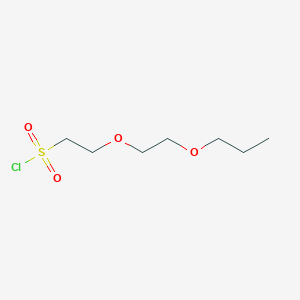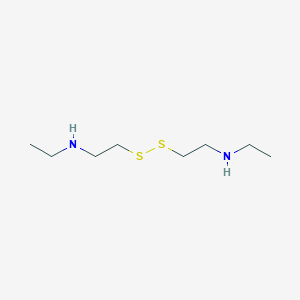
Ethanamine, 2,2a(2)-dithiobis[N-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl(2-{[2-(ethylamino)ethyl]disulfanyl}ethyl)amine is an organic compound that contains both amine and disulfide functional groups. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in different fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl(2-{[2-(ethylamino)ethyl]disulfanyl}ethyl)amine typically involves the reaction of ethylamine with 2-chloroethyl disulfide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the ethylamine attacks the electrophilic carbon of the 2-chloroethyl disulfide, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of ethyl(2-{[2-(ethylamino)ethyl]disulfanyl}ethyl)amine can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl(2-{[2-(ethylamino)ethyl]disulfanyl}ethyl)amine can undergo various types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or sulfonyl chlorides under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted amines depending on the electrophile used.
Aplicaciones Científicas De Investigación
Ethyl(2-{[2-(ethylamino)ethyl]disulfanyl}ethyl)amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form reversible disulfide bonds.
Industry: Utilized in the production of polymers and other materials that require disulfide linkages.
Mecanismo De Acción
The mechanism of action of ethyl(2-{[2-(ethylamino)ethyl]disulfanyl}ethyl)amine involves the interaction of its amine and disulfide functional groups with various molecular targets. The disulfide bond can undergo reversible cleavage and formation, which is crucial in redox biology and the regulation of protein function. The amine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to its targets.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl(2-{[2-(methylamino)ethyl]disulfanyl}ethyl)amine
- Diethyl(2-{[2-(diethylamino)ethyl]disulfanyl}ethyl)amine
Uniqueness
Ethyl(2-{[2-(ethylamino)ethyl]disulfanyl}ethyl)amine is unique due to its specific combination of ethyl and disulfide groups, which confer distinct chemical reactivity and biological activity compared to its methyl and diethyl analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
4432-79-5 |
|---|---|
Fórmula molecular |
C8H20N2S2 |
Peso molecular |
208.4 g/mol |
Nombre IUPAC |
N-ethyl-2-[2-(ethylamino)ethyldisulfanyl]ethanamine |
InChI |
InChI=1S/C8H20N2S2/c1-3-9-5-7-11-12-8-6-10-4-2/h9-10H,3-8H2,1-2H3 |
Clave InChI |
UGCMYUSCFMBRIE-UHFFFAOYSA-N |
SMILES canónico |
CCNCCSSCCNCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



